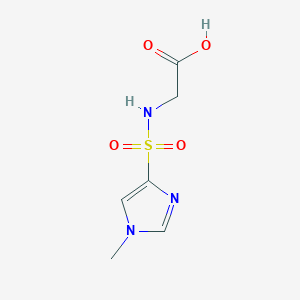

2-(1-methyl-1H-imidazole-4-sulfonamido)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(1-methyl-1H-imidazole-4-sulfonamido)acetic acid” is a compound with the molecular weight of 219.22 . Its IUPAC name is {[(1-methyl-1H-imidazol-4-yl)sulfonyl]amino}acetic acid . It is a powder at room temperature .

Synthesis Analysis

The synthesis of imidazole compounds has been extensively studied . A common method involves starting from 1,2-diketones and urotropine in the presence of ammonium acetate . Other methods include the use of benzoylated products, which upon Fries rearrangement using anhydrous aluminum chloride as a catalyst under neat condition, give hydroxy benzophenones .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H9N3O4S/c1-9-3-5(7-4-9)14(12,13)8-2-6(10)11/h3-4,8H,2H2,1H3,(H,10,11) . This indicates the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms in the molecule .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Imidazole derivatives have gained prominence in drug discovery due to their diverse pharmacological activities. Researchers have explored the potential of 2-(1-methyl-1H-imidazole-4-sulfonamido)acetic acid as a scaffold for designing novel drugs. Its unique structure, combining an imidazole ring with a sulfonamide group, offers opportunities for modulating enzyme activity, receptor binding, and metabolic pathways .

Anti-Inflammatory Agents

The sulfonamide moiety in this compound suggests potential anti-inflammatory properties. Researchers investigate its ability to inhibit inflammatory pathways, such as cyclooxygenase (COX) enzymes or cytokine production. By targeting these pathways, it may contribute to the development of new anti-inflammatory drugs .

Carbonic Anhydrase Inhibitors

Carbonic anhydrases (CAs) play essential roles in physiological processes, including pH regulation and ion transport. Some imidazole-based compounds act as CA inhibitors, affecting bicarbonate production and acid-base balance. Investigating the inhibitory activity of 2-(1-methyl-1H-imidazole-4-sulfonamido)acetic acid against specific CA isoforms could reveal its potential therapeutic applications .

Metal Complexes and Catalysis

Imidazole derivatives often coordinate with metal ions, forming stable complexes. Researchers explore their catalytic properties in various reactions, such as oxidation, reduction, and hydrolysis. The sulfonamide group in this compound may enhance its metal-binding affinity, making it an intriguing candidate for catalytic studies .

Biochemical Assays and Enzyme Substrates

Scientists use imidazole-containing compounds as substrates for enzyme assays. By modifying the imidazole ring or the sulfonamide group, they can tailor the substrate specificity. 2-(1-Methyl-1H-imidazole-4-sulfonamido)acetic acid could serve as a substrate for enzymes involved in metabolic pathways or drug metabolism .

Organic Synthesis and Chemical Biology

The versatility of imidazole derivatives extends to organic synthesis. Researchers employ them as building blocks for constructing more complex molecules. By introducing functional groups onto the imidazole scaffold, they create libraries of compounds for chemical biology studies, high-throughput screening, and structure-activity relationship investigations .

properties

IUPAC Name |

2-[(1-methylimidazol-4-yl)sulfonylamino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O4S/c1-9-3-5(7-4-9)14(12,13)8-2-6(10)11/h3-4,8H,2H2,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQYWQXMKYDGBEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)S(=O)(=O)NCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-methyl-1H-imidazole-4-sulfonamido)acetic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-[(3-chlorophenyl)methyl]benzamide](/img/structure/B2440129.png)

![2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2440130.png)

![5-bromo-2-chloro-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide](/img/structure/B2440133.png)

![3-methyl-7-(2-{[3-methyl-8-(morpholin-4-yl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl]methyl}propyl)-8-(morpholin-4-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2440136.png)

![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-tosylbutanamide hydrochloride](/img/structure/B2440142.png)

![N-(4-ethoxyphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2440145.png)

![6-{[4-(4-Methoxyphenyl)piperazin-1-yl]carbonyl}-2-(4-methylpiperidin-1-yl)-1,3-benzothiazole](/img/structure/B2440146.png)